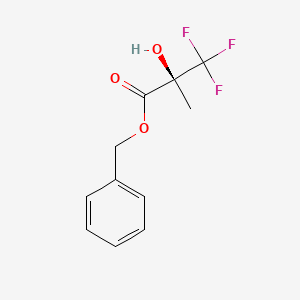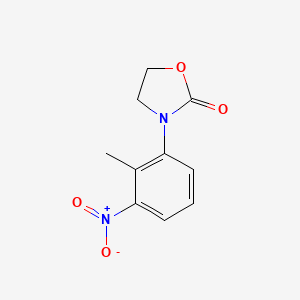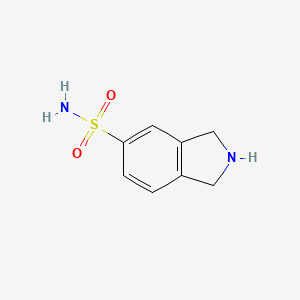
(S)-2-(三氟甲基)-2-羟基丙酸苄酯
描述
“(S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate” is a complex organic compound. It contains a benzyl group (a phenyl ring attached to a CH2), a trifluoromethyl group (-CF3), and a hydroxypropanoate group (a three-carbon chain with a hydroxyl group and a carboxylate ester). The “(S)” denotes the stereochemistry of the molecule, indicating that it is the “left-handed” version of this molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group and the formation of the ester. Trifluoromethyl groups can be introduced using various methods, such as the reaction of carboxylic acids with sulfur tetrafluoride . The ester could be formed via a reaction between an alcohol and a carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is known for its reactivity, and can participate in various types of reactions, including transition metal-mediated trifluoromethylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .
科学研究应用
生物医学研究中的荧光探针
(S)-2-(三氟甲基)-2-羟基丙酸苄酯可用于荧光探针的设计和合成。 这些探针对于生物医学研究至关重要,因为它们可以通过荧光信号对细胞内生物分子或分子活性的敏感和选择性检测 。该化合物的结构可以进行修饰,以引入靶向基团,增强荧光探针与特定生物分子之间的亲和力。
环境监测
该化合物的衍生物可用于环境监测。 从该化合物开发的荧光探针可以以高灵敏度和选择性检测各种环境污染物,为生态系统的实时监测提供一种无毒方法 。
食品安全分析
在食品行业,源自(S)-2-(三氟甲基)-2-羟基丙酸苄酯的荧光探针可用于检测污染物并确保食品安全。 这些探针可以识别食品中是否有害物质,有助于维持高安全标准 。
荧光前药的开发
该化合物可用于体内生物医学应用中荧光前药的开发。 这些前药在代谢激活后会发荧光,从而实现荧光引导的疾病诊断和治疗 。
离子和小分子的传感剂
该化合物可以作为检测离子及有机小分子的传感剂的构建块。 这些传感器对于研究细胞水平的生理和病理过程非常重要 。
活性物种的成像剂
(S)-2-(三氟甲基)-2-羟基丙酸苄酯的衍生物可以作为活性氧、氮和硫物种的成像剂。 这些试剂用于研究可视化和追踪这些活性物种在生物系统中的动态变化 。
有机小分子荧光探针的合成
该化合物在合成有机小分子荧光探针方面很有价值,这些探针由于其独特的光学性质和高灵敏度,在生物学研究中有着广泛的应用 。
荧光光谱学研究工具
作用机制
Target of Action
Compounds with similar structures are often used in the development of pharmaceuticals and agrochemicals . They might interact with various enzymes or receptors in the body, but without specific studies, it’s hard to identify the primary targets and their roles.
Mode of Action
The trifluoromethyl group in the compound can affect the compound’s stability, lipophilicity, and electronic properties, which could influence how it interacts with its targets .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. The metabolism of organofluorines by microorganisms has been studied, and these studies might provide some insights into the potential biochemical pathways involved .
Pharmacokinetics
Compounds with similar structures often show good oral absorption and the ability to cross lipid barriers .
Result of Action
Organofluorine compounds are often biologically active and can have various effects depending on their specific targets and mode of action .
安全和危害
未来方向
The future directions for research on this compound could include further exploration of its synthesis, reactivity, and potential applications. For example, the trifluoromethyl group is of significant interest in the field of medicinal chemistry, and there is ongoing research into new methods for its incorporation into organic compounds .
生化分析
Biochemical Properties
(S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with various enzymes and proteins. Notably, (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. These interactions often result in the formation of stable enzyme-substrate complexes, facilitating the study of enzyme kinetics and mechanisms .
Cellular Effects
The effects of (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways. Additionally, (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and van der Waals interactions with target proteins. This results in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent enzymatic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to light and heat can lead to gradual degradation, affecting its efficacy in biochemical assays. Additionally, prolonged exposure to (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate in animal models vary with dosage. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Studies in rodent models have demonstrated a threshold effect, where doses above a certain level result in significant adverse effects, such as liver and kidney damage .
Metabolic Pathways
(S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion from the body. The trifluoromethyl group enhances the compound’s resistance to metabolic degradation, resulting in prolonged activity within the body. Additionally, (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues. Once inside the cell, (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate can interact with intracellular transport proteins, facilitating its distribution to various cellular compartments. This distribution pattern is crucial for its biochemical activity and efficacy .
Subcellular Localization
The subcellular localization of (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate is primarily within the cytoplasm and mitochondria. The compound’s targeting signals and post-translational modifications direct it to these specific compartments, where it exerts its biochemical effects. Within the mitochondria, (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate can influence mitochondrial function and energy production, further highlighting its role in cellular metabolism .
属性
IUPAC Name |
benzyl (2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-10(16,11(12,13)14)9(15)17-7-8-5-3-2-4-6-8/h2-6,16H,7H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXXABZSYXRCJO-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C(=O)OCC1=CC=CC=C1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride](/img/structure/B1443032.png)

![[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1443036.png)
![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine](/img/structure/B1443037.png)





![Bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1443050.png)
![(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1443051.png)
